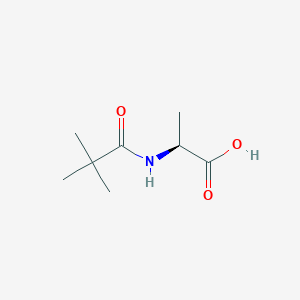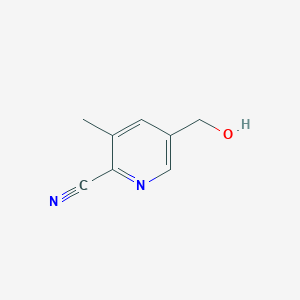
3-Amino-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-thioxoimidazolidin-4-one typically involves the reaction of cinnamaldehyde with thiosemicarbazide in ethanol under reflux conditions to form cinnamaldehyde thiosemicarbazone. This intermediate is then treated with phenacyl bromide or ethyl chloroacetate in the presence of sodium acetate to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products often exhibit unique properties that can be leveraged for specific applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Amino-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce oxidative stress in target cells. These interactions often lead to the compound’s observed pharmacological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Benzylidene-2-sulfanylideneimidazolidin-4-one
- 5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one
Uniqueness
Compared to its similar compounds, 3-Amino-2-thioxoimidazolidin-4-one exhibits unique properties due to the presence of the amino group, which enhances its reactivity and potential for functionalization. This makes it a more versatile compound for various applications in medicinal chemistry and material science .
Propiedades
Número CAS |
117829-36-4 |
|---|---|
Fórmula molecular |
C3H5N3OS |
Peso molecular |
131.16 g/mol |
Nombre IUPAC |
3-amino-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C3H5N3OS/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8) |
Clave InChI |
JJNKKKLZISJJDK-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=S)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine](/img/structure/B8758672.png)
![2-[(2-Chloro-4-nitrophenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B8758675.png)

![Lithium 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate](/img/structure/B8758694.png)









